molecular formula C10H10O3 B6255221 2-acetyl-6-methoxybenzaldehyde CAS No. 1193731-71-3

2-acetyl-6-methoxybenzaldehyde

Cat. No. B6255221
CAS RN: 1193731-71-3
M. Wt: 178.2
InChI Key:
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Description

2-Acetyl-6-methoxybenzaldehyde (2-AMB) is a naturally-occurring aldehyde that is found in a variety of plants and animals. It is an important intermediate in the synthesis of several pharmaceuticals and fragrances. 2-AMB has been studied extensively for its potential applications in the medical, cosmetic, and food industries.

Scientific Research Applications

2-acetyl-6-methoxybenzaldehyde has been studied extensively for its potential applications in the medical, cosmetic, and food industries. In the medical field, it has been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and anti-inflammatory agents. In the cosmetic field, it has been used in the production of fragrances and perfumes. In the food industry, it has been used as a flavoring agent.

Mechanism of Action

2-acetyl-6-methoxybenzaldehyde acts as a nucleophile, meaning it attacks electron-rich molecules, such as carbonyl groups. This reaction results in the formation of a new bond between the two molecules. Additionally, 2-acetyl-6-methoxybenzaldehyde can act as an electrophile, meaning it can be attacked by electron-deficient molecules, such as amines. This reaction results in the formation of an amide bond between the two molecules.
Biochemical and Physiological Effects
2-acetyl-6-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-acetyl-6-methoxybenzaldehyde has antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-acetyl-6-methoxybenzaldehyde in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, making it ideal for use in a variety of laboratory settings. However, one limitation of using 2-acetyl-6-methoxybenzaldehyde in lab experiments is its reactivity, which can make it difficult to accurately measure its concentration.

Future Directions

There are a number of potential future directions for the study of 2-acetyl-6-methoxybenzaldehyde. These include further research into its biochemical and physiological effects, its potential use in the development of new drugs and fragrances, and its potential applications in the food industry. Additionally, further research into its synthesis methods and its reactivity could lead to more efficient and cost-effective ways of producing 2-acetyl-6-methoxybenzaldehyde. Finally, further research into its mechanism of action could lead to a better understanding of its biological effects.

Synthesis Methods

2-acetyl-6-methoxybenzaldehyde is synthesized through a variety of methods, including the Fischer–Speier esterification reaction and the Robinson annulation reaction. The Fischer–Speier esterification reaction involves the reaction of an ester with an aldehyde in the presence of an acid catalyst, while the Robinson annulation reaction involves the reaction of an aldehyde, an acid, and an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-acetyl-6-methoxybenzaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "acetic anhydride", "sodium acetate", "glacial acetic acid", "sodium hydroxide", "chloroform", "anhydrous magnesium sulfate", "ethyl alcohol" ], "Reaction": [ "Step 1: Acetylation of 4-methoxybenzaldehyde with acetic anhydride in the presence of sodium acetate and glacial acetic acid to form 2-acetyl-4-methoxybenzaldehyde.", "Step 2: Methylation of 2-acetyl-4-methoxybenzaldehyde with sodium hydroxide and chloroform to form 2-acetyl-6-methoxybenzaldehyde.", "Step 3: Purification of the product by recrystallization from ethyl alcohol and drying with anhydrous magnesium sulfate." ] }

CAS RN

1193731-71-3

Product Name

2-acetyl-6-methoxybenzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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